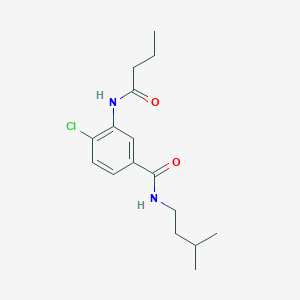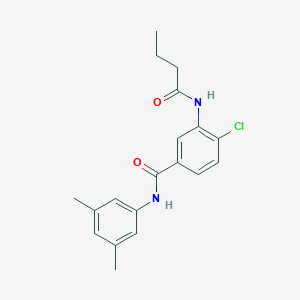![molecular formula C14H11ClN2O3 B309356 Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B309356.png)
Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate is not fully understood. However, it is believed to bind to specific proteins in cells, altering their function and ultimately leading to various biological effects.
Biochemical and Physiological Effects
Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate in lab experiments is its ability to selectively bind to specific proteins, making it a useful tool for studying protein-ligand interactions. However, one limitation is that it may not be suitable for all experiments, as its effects may vary depending on the specific protein being studied.
Orientations Futures
There are many potential future directions for the use of methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate in scientific research. One area of interest is in the development of novel anti-cancer agents, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, it may be useful in the study of various biological processes, such as inflammation and cell signaling pathways. Further research is needed to fully understand the potential applications of this compound.
In conclusion, methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate is a valuable tool compound in scientific research, with a wide range of potential applications. Its unique properties and ability to selectively bind to specific proteins make it a useful tool for studying protein-ligand interactions and various biological processes. While further research is needed to fully understand its mechanism of action and potential applications, it has shown promising results in the development of novel anti-cancer agents and other areas of research.
Méthodes De Synthèse
The synthesis of methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-pyridinecarboxylic acid and thionyl chloride. The resulting product is then treated with methylamine to obtain the final product. This process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate has a wide range of scientific research applications. It is commonly used as a tool compound to study protein-ligand interactions, particularly in the field of drug discovery. It has also been used in the development of novel anti-cancer agents, as well as in the study of various biological processes such as inflammation and apoptosis.
Propriétés
Nom du produit |
Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate |
|---|---|
Formule moléculaire |
C14H11ClN2O3 |
Poids moléculaire |
290.7 g/mol |
Nom IUPAC |
methyl 4-chloro-3-(pyridine-3-carbonylamino)benzoate |
InChI |
InChI=1S/C14H11ClN2O3/c1-20-14(19)9-4-5-11(15)12(7-9)17-13(18)10-3-2-6-16-8-10/h2-8H,1H3,(H,17,18) |
Clé InChI |
NERCFWSTPJPYSL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[(4-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309275.png)
![Methyl 5-[(4-chlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309276.png)
![4-[(4-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309277.png)
![4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309280.png)
![Ethyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B309283.png)
![Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309285.png)



![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)